

# Midostaurin dosing schedule induction consolidation therapy

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## Compound Focus: Midostaurin (Standard)

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## Clinical Application Protocol

**Indication:** For adult patients with newly diagnosed AML who are FLT3 mutation-positive, in combination with standard cytarabine and daunorubicin induction and cytarabine consolidation chemotherapy [1] [2].

**Limitation of Use:** Midostaurin is not indicated as a single-agent induction therapy [1].

**Patient Selection:** Select patients based on the presence of an FLT3 mutation (ITD or TKD) in blood or bone marrow, as detected by an FDA-approved test such as the LeukoStrat CDx FLT3 Mutation Assay [1] [2].

**Dosage Forms & Strengths:** 25 mg capsules [1].

**Recommended Dosing Schedule** The following table outlines the integration of midostaurin into the intensive chemotherapy backbone [1] [3] [4]:

Therapy Phase	Chemotherapy Regimen	Midostaurin Dosing & Timing	Key Administration Notes
Induction	"7+3" (Cytarabine + Daunorubicin) [3]	<b>50 mg orally twice daily</b> (~12 hourly) on <b>Days 8-21</b> of each induction cycle [1] [2].	1-2 cycles, per clinician discretion [3].

Therapy Phase	Chemotherapy Regimen	Midostaurin Dosing & Timing	Key Administration Notes
<b>Consolidation</b>	High-Dose Cytarabine (HiDAC) [3]	<b>50 mg orally twice daily</b> (~12 hourly) on <b>Days 8-21</b> of each consolidation cycle [1] [2].	Multiple cycles. EviQ protocol uses intermediate cytarabine doses (1000-1500 mg/m <sup>2</sup> ) in practice [3].
<b>Maintenance</b> (Post-Consolidation)	Single-agent therapy	<b>50 mg orally twice daily</b> for up to <b>12 cycles</b> . Each cycle is 28 days [3] [2].	Initiated after completion of consolidation chemotherapy.

#### Administration Guidelines:

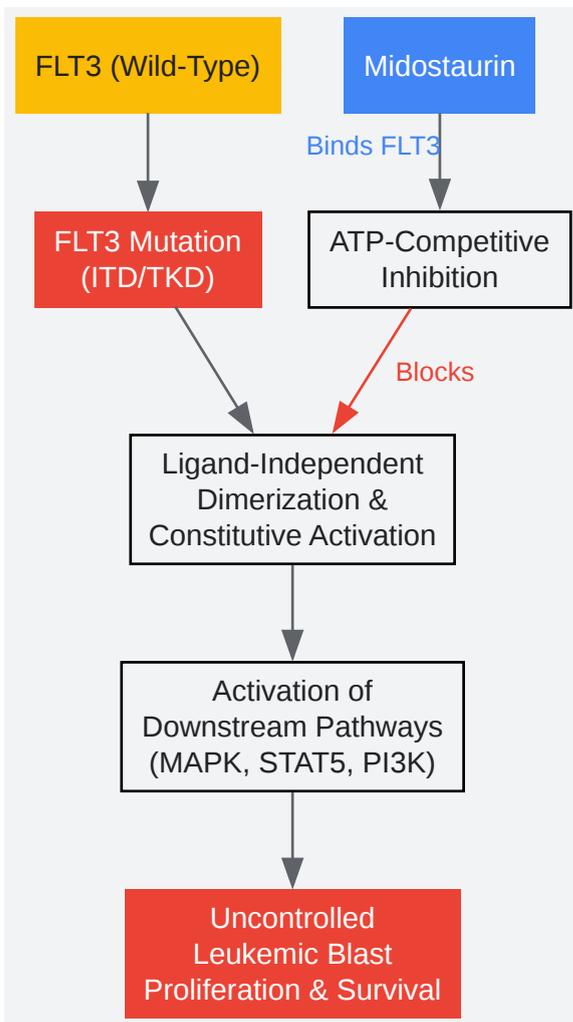
- **Take with Food:** Improve tolerability and potentially reduce nausea [1] [4].
- **Swallow Whole:** Do not open or crush the capsules [4].
- **Antiemetic Prophylaxis:** Administer prophylactic antiemetics before treatment to decrease the risk of nausea and vomiting [1] [4].
- **Missed Dose:** Do not make up a missed or vomited dose. Administer the next dose at the regular scheduled time [4].

## Mechanism of Action & Rationale

Midostaurin is a small molecule, multi-targeted kinase inhibitor. Its primary mechanism of action in AML is the inhibition of the Fms-like tyrosine kinase 3 (FLT3) receptor [5].

**Pathophysiology of FLT3 Mutations:** Mutations in the FLT3 gene, primarily Internal Tandem Duplications (FLT3-ITD) and less commonly Tyrosine Kinase Domain (FLT3-TKD) mutations, occur in approximately 30% of adult AML cases [3] [6]. These mutations cause ligand-independent, constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts and are associated with a poor prognosis [5] [6].

**Inhibitory Action:** Midostaurin binds to the ATP-binding site of the FLT3 receptor, inhibiting its kinase activity. This blocks the downstream signaling pathways (e.g., MAPK, STAT5) that promote tumor cell proliferation and survival [5]. The following diagram illustrates this targeted mechanism.



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**Rationale for Combination and Timing:** The combination of midostaurin with chemotherapy is designed to achieve a dual attack: chemotherapy induces cytotoxic cell death, while midostaurin provides targeted inhibition of the FLT3-driven survival signal. The specific schedule (starting on Day 8) was established in clinical trials to manage overlapping toxicities while maintaining efficacy [3].

## Supporting Clinical Evidence

The approval and protocol for midostaurin are grounded in a pivotal phase 3 trial (RATIFY/CALGB 10603) [3] [2].

**Key Efficacy Data from the RATIFY Trial [3]:**

Efficacy Endpoint	Midostaurin Group (N=360)	Placebo Group (N=357)	P-value
Complete Remission (CR) within 60 days	212 (59%)	191 (54%)	0.15
Median Overall Survival (OS)	74.7 months	25.6 months	0.009
4-Year Overall Survival	51.4%	44.3%	
Median Event-Free Survival (EFS)	8.2 months	3.0 months	0.002

This trial demonstrated that the addition of midostaurin to standard chemotherapy resulted in a statistically significant improvement in overall survival and event-free survival for patients with FLT3-mutated AML [3] [2]. The benefit was consistent across FLT3-ITD and FLT3-TKD subtypes [3].

## Toxicity & Management

The safety profile of the midostaurin-chemotherapy combination is generally manageable, with toxicities being largely consistent with the underlying chemotherapy.

**Common Adverse Reactions:** In the RATIFY trial, common adverse reactions (occurring in  $\geq 20\%$  of patients) included febrile neutropenia, nausea, mucositis, vomiting, headache, petechiae, musculoskeletal pain, epistaxis, device-related infection, hyperglycemia, and upper respiratory tract infection [2]. The most frequent serious adverse reaction was febrile neutropenia (16%) [2].

**Dosage Modifications:** Adherence to dose modification guidelines is critical for managing toxicity. Key recommendations for managing adverse reactions during midostaurin therapy include [1] [4]:

- **Hematologic Toxicity:** Interrupt midostaurin for specified thresholds of low neutrophil, platelet counts, or hemoglobin. Upon recovery, resume at 50 mg twice daily and increase to 100 mg twice daily if tolerated. Discontinue if levels persist for  $>21$  days and are suspected to be drug-related.
- **Grade 3-4 Nausea/Vomiting:** Despite optimal antiemetics, interrupt dosing for 3 days (6 doses), then resume at 50 mg twice daily.
- **Other Grade 3-4 Nonhematologic Toxicities:** Interrupt dosing until the event resolves to Grade  $\leq 2$ , then resume at 50 mg twice daily.

## Conclusion

The integration of midostaurin into the "7+3" induction and HiDAC consolidation therapy for newly diagnosed FLT3-mutated AML represents a cornerstone of modern, genotype-driven AML treatment. The application protocol requires strict adherence to the dosing schedule, vigilant monitoring for toxicity, and appropriate dose modifications. This targeted approach, validated by high-level evidence, has significantly improved survival outcomes for this specific patient population.

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